molecular formula C22H20N2O3 B2354602 ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate CAS No. 865612-52-8

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2354602
CAS No.: 865612-52-8
M. Wt: 360.413
InChI Key: XVUSKEOVADWTMJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The phenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Acid or base catalysts for substitution reactions

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-phenyl-4-(p-tolyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-phenyl-4-(m-tolyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may enhance its interactions with certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(16-12-8-7-9-14(16)2)17(13-23)21(24)27-20(19)15-10-5-4-6-11-15/h4-12,18H,3,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUSKEOVADWTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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